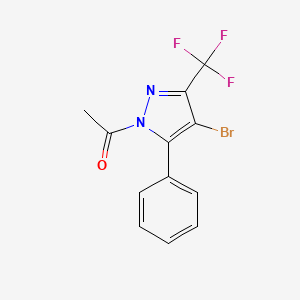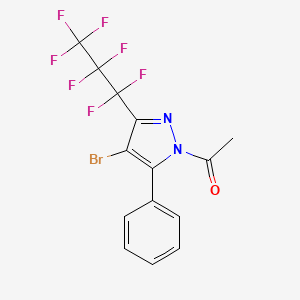![molecular formula C10H7NS B3040779 8H-thieno[2,3-b]indole CAS No. 23989-12-0](/img/structure/B3040779.png)
8H-thieno[2,3-b]indole
説明
8H-thieno[2,3-b]indole is a heterocyclic compound that belongs to the class of thienoindoles. It consists of a thiophene ring fused to an indole ring, with one nitrogen atom in the indole moiety. This tricyclic structure exhibits intriguing properties and has applications in various fields, including material chemistry, pharmaceuticals, and organic electronics .
Synthesis Analysis
Several synthetic methods have been developed for thieno[2,3-b]indole derivatives. Notably, a one-pot multicomponent reaction using sulfur, acetophenones, and indoles as reagents has been reported. Additionally, magnetic nanoparticle-supported deep eutectic solvents have been employed as green catalysts for the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of 8H-thieno[2,3-b]indole consists of a fused thiophene and indole ring system. The nitrogen atom in the indole ring plays a crucial role in its biological and electronic properties. The arrangement of atoms and bonds in this compound determines its reactivity and behavior in various contexts .
Chemical Reactions Analysis
8H-thieno[2,3-b]indole can participate in diverse chemical reactions due to its unique structure. These reactions include annulation processes, functionalization, and cyclization reactions. Researchers have explored its reactivity in the context of drug development, material design, and organic electronic applications .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Photovoltaic Applications
- Dye-Sensitized Solar Cells (DSSCs) : 8H-thieno[2,3-b]indole has been utilized in the synthesis of novel dyes for dye-sensitized solar cells. Dyes like IK-1 and IK-2, which incorporate the 8H-thieno[2,3-b]indole unit, have shown promising efficiency in solar cell applications (Irgashev et al., 2015).
Chemical Synthesis and Material Chemistry
- Regioselective Synthesis : The compound has been a focus in the development of regioselective synthesis methods under metal-free conditions. This approach allows for the creation of various substituted thieno[2,3-b]indoles, which are crucial in different chemical applications (Ni et al., 2017).
- Efficient Synthetic Methods : Research has also been directed towards creating more efficient methods for synthesizing thieno[2,3-b]indole derivatives. These methods aim to provide simpler, faster, and higher yield production processes (Boeini, 2009).
Applications in Organic Electronics
- Small Push-Pull Chromophores : Thieno[2,3-b]indole-based small push-pull chromophores have been synthesized, with studies focusing on their electrochemical, optical, and charge-transport properties. This research is significant for the development of organic electronics (Baert et al., 2016).
Biomedical Research
- Potential Anti-Tuberculosis Agents : Some derivatives of 8H-thieno[2,3-b]indole have been identified as potential agents against Mycobacterium tuberculosis, the bacteria causing tuberculosis. This highlights its importance in the field of medicinal chemistry (Velezheva et al., 2013).
Electronic Material Synthesis
- Conjugated Polymers for Photovoltaics : 8H-thieno[2,3-b]indole has been used in synthesizing conjugated polymers for photovoltaic applications, demonstrating its versatility in the creation of advanced materials (Kim et al., 2018).
Novel Material Development
- Development of Hole-Transporting Materials : Research has been conducted on the synthesis of new molecules like benzo[b]selenophene/thieno[3,2-b]indole-based N,S,Se-heteroacenes, which are promising for developing hole-transporting materials used in organic electronics (Demina et al., 2020).
作用機序
The biological activities of 8H-thieno[2,3-b]indole derivatives stem from their interactions with specific receptors or enzymes. For instance, they exhibit antituberculosis, antitumor, antifungal, and antibacterial properties. Additionally, their role in neurological diseases such as senile dementia and Parkinson’s disease highlights their potential therapeutic applications .
特性
IUPAC Name |
4H-thieno[2,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NS/c1-2-4-9-7(3-1)8-5-6-12-10(8)11-9/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYBJUZUCTFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to access 8H-thieno[2,3-b]indoles?
A: Several synthetic routes have been developed to access 8H-thieno[2,3-b]indole derivatives. One approach utilizes acetylindoxyl as a starting material, reacting it with malononitrile or cyanoacetates to form key intermediates like (1-acetyl-1H-indol-3-yl)malononitrile/cyanoacetates. These intermediates can be further transformed into 2-amino-3-cyano/alkoxycarbonyl-8H-thieno[2,3-b]indoles or 2-N,N-dialkylamino-3-cyano/aryl-8H-thieno[2,3-b]indoles. [] Another method employs 3-halochromones reacting with 1,3-dihydroindole-2-thiones to produce 2-benzoyl-8H-thieno[2,3-b]indoles. []
Q2: What biological activities have been reported for 8H-thieno[2,3-b]indole derivatives?
A: Research suggests that some 8H-thieno[2,3-b]indole derivatives, particularly thioacetamides, exhibit activity against Mycobacterium tuberculosis H37Rv, the bacteria responsible for tuberculosis. These compounds showed minimum inhibitory concentration values ranging from 5 to 21 μg/mL. []
Q3: Has 8H-thieno[2,3-b]indole been identified as a naturally occurring compound?
A: Yes, a chlorinated derivative of 8H-thieno[2,3-b]indole, specifically 6-chloro-8H-thieno[2,3-b]indole-2-carboxamide, known as thienodolin, has been isolated from a Streptomycete strain. Thienodolin exhibits plant growth-regulating properties. []
Q4: How do structural modifications of 8H-thieno[2,3-b]indole impact its properties?
A: Introducing specific substituents to the 8H-thieno[2,3-b]indole core can significantly influence its electronic and optical properties. For instance, incorporating electron-donating alkyl groups at the 8-position of 8-alkyl-8H-thieno[2,3-b]indoles can impact their performance in organic solar cells, specifically their open-circuit voltage (VOC). [] Additionally, the presence of electron-donating and electron-withdrawing groups within the structure can create a "push-pull" effect, impacting the compound's electronic properties and making it suitable for applications in organic photovoltaics. []
Q5: What computational methods have been employed to study 8H-thieno[2,3-b]indole derivatives?
A: Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been utilized to investigate the electronic structure and optical properties of novel 8-alkyl-8H-thieno[2,3-b]indole-based molecules. These calculations aid in understanding the relationship between the molecular structure and its potential for applications in organic solar cells. [] Additionally, 3D-QSPR (Quantitative Structure-Property Relationship) modeling has been used to predict and optimize the properties of these compounds for enhanced performance in solar cells. []
Q6: What are the potential applications of 8H-thieno[2,3-b]indole derivatives in materials science?
A: The unique electronic properties of 8H-thieno[2,3-b]indole derivatives, particularly those exhibiting a "push-pull" system, make them promising candidates for organic photovoltaics. These compounds can be incorporated into conjugated polymers for use in organic solar cells. [] Theoretical studies also suggest their potential as efficient sensitizers in dye-sensitized solar cells (DSSC), highlighting their versatility in renewable energy applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



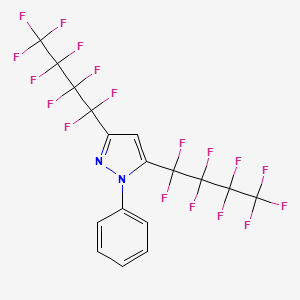
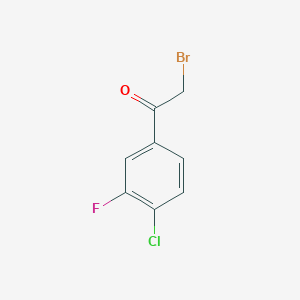
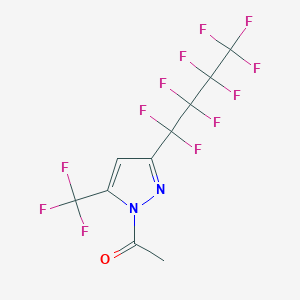
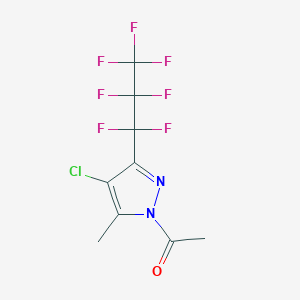
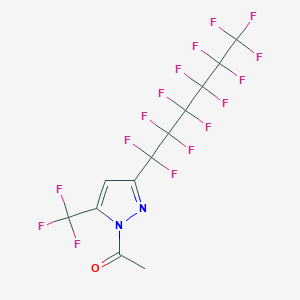
![4-bromo-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040706.png)

![2-[2-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040710.png)
![1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040713.png)

![2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040715.png)

